An In-Depth Technical Guide to N,N-Diisopropyl-3-pentylamine: Properties, Synthesis, and Applications
An In-Depth Technical Guide to N,N-Diisopropyl-3-pentylamine: Properties, Synthesis, and Applications
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of N,N-Diisopropyl-3-pentylamine (CAS No: 68714-10-3), a sterically hindered tertiary amine. The document is intended for researchers, chemists, and drug development professionals who utilize specialized organic bases in synthesis. We will delve into the core physicochemical properties of this compound, detail a robust synthetic protocol, and explore its primary application as a non-nucleophilic proton scavenger. The causality behind its utility in sensitive chemical transformations, where competing side reactions must be minimized, is a central focus. All data and protocols are substantiated with references to authoritative sources to ensure scientific integrity.
Chemical Identity and Physicochemical Properties
N,N-Diisopropyl-3-pentylamine is a tertiary amine characterized by significant steric bulk around the nitrogen atom. This structure is the key determinant of its chemical reactivity, rendering it a potent, yet non-nucleophilic, base. Its identity is defined by the following identifiers and properties.
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IUPAC Name: N,N-bis(propan-2-yl)pentan-3-amine
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Synonyms: N,N-Bis(1-methylethyl)-3-pentanamine, 1-Ethyl-N,N-diisopropylpropylamine, N,N-Diisopropylpentan-3-amine[1][2]
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Molecular Weight: 171.33 g/mol [3]
Caption: 2D Chemical Structure of N,N-Diisopropyl-3-pentylamine.
A summary of its key physicochemical properties is presented in the table below for quick reference.
| Property | Value | Source(s) |
| Appearance | Clear, colorless liquid/oil | [3][4] |
| Molecular Weight | 171.33 g/mol | [3] |
| Density | 0.791 g/mL at 20 °C | [4] |
| Boiling Point | 71-73 °C at 12 mmHg 173.3 ± 8.0 °C at 760 mmHg | [4][1] |
| Flash Point | 46.2 ± 8.5 °C | [1] |
| Refractive Index (n²⁰/D) | 1.433 | [4] |
| Solubility | Insoluble in water; Soluble in chloroform, ethyl acetate | [3][4] |
Synthesis and Purification
The synthesis of sterically hindered tertiary amines like N,N-Diisopropyl-3-pentylamine is efficiently achieved via reductive amination. This one-pot method is superior to direct alkylation of diisopropylamine with a 3-pentyl halide, which can be sluggish and prone to elimination side reactions. Reductive amination involves the reaction of a ketone with a secondary amine to form an intermediate iminium ion, which is then reduced in situ to the target amine.
The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is particularly effective for this transformation as it is mild, tolerant of slightly acidic conditions needed for iminium ion formation, and does not reduce the starting ketone at an appreciable rate.
Caption: Workflow for the synthesis via reductive amination.
Experimental Protocol: Synthesis via Reductive Amination
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add diisopropylamine (1.0 eq.) and 3-pentanone (1.05 eq.). Dissolve the components in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.5 M concentration).
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Iminium Ion Formation: If desired, a catalytic amount of acetic acid (0.1 eq.) can be added to facilitate the formation of the iminium ion intermediate. Stir the mixture at room temperature for 20-30 minutes.
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Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq.) to the stirring solution in portions. The addition can be exothermic; maintain the temperature below 30°C.
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Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting materials are consumed (typically 4-12 hours).
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Quenching and Work-up: Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent (e.g., DCM or ethyl acetate).
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Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
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Purification: The crude N,N-Diisopropyl-3-pentylamine can be purified by vacuum distillation or by column chromatography on silica gel to afford the final product as a clear, colorless oil.
Applications in Research and Drug Development
The utility of N,N-Diisopropyl-3-pentylamine stems almost entirely from its nature as a sterically hindered, non-nucleophilic base . This property is highly valuable in organic synthesis, particularly in the context of drug discovery where reactions must be high-yielding and produce minimal byproducts.
Causality of Function: The two isopropyl groups and the 3-pentyl group create significant steric congestion around the nitrogen atom's lone pair of electrons. While this lone pair is available to abstract a proton (acting as a Brønsted-Lowry base), the steric bulk prevents the nitrogen from attacking an electrophilic carbon center (acting as a nucleophile).
This is a critical distinction from less hindered bases like triethylamine (TEA). In sensitive reactions, such as the formation of an amide bond using an acid chloride, TEA can compete with the desired amine nucleophile, leading to the formation of an unwanted N-acyltriethylammonium byproduct. N,N-Diisopropyl-3-pentylamine, much like its more common analogue N,N-Diisopropylethylamine (DIPEA), avoids this complication.
Primary Uses:
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Proton Scavenger: Its main role is to neutralize acids generated during a reaction. For example, in peptide coupling reactions or acylations using acid chlorides, an equivalent of HCl is produced. A hindered base is added to sequester this HCl, driving the reaction to completion without interfering with the primary transformation.
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Catalyst in Specific Reactions: It can be used as a catalyst in reactions where a strong, non-nucleophilic base is required to promote elimination or condensation pathways.
Caption: The logical basis for the utility of a hindered amine.
Safety, Handling, and Storage
N,N-Diisopropyl-3-pentylamine is a flammable and corrosive chemical that requires careful handling to ensure personnel safety.[3]
Key Hazards:
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Flammability: The liquid and its vapors are flammable. Vapors may form explosive mixtures with air.[3][5]
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Corrosivity: Causes severe chemical burns upon direct contact with skin and can cause serious eye damage.[3] Vapors can be extremely irritating to the eyes and respiratory tract.[3]
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Toxicity: Inhalation of mists or vapors may be damaging to health.[3] Skin contact may lead to systemic effects following absorption.[3]
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Incompatibilities: Reacts violently with strong oxidizing agents and strong acids. It is also incompatible with copper, aluminum, and their alloys.[3][5]
Recommended Handling Procedures:
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Work in a well-ventilated area, preferably within a chemical fume hood.[6]
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Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., PVC), safety goggles, and a full-face shield.[3][7]
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Use spark-proof tools and explosion-proof equipment. Ground and bond containers when transferring material.[7]
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Avoid all personal contact, including inhalation of vapors.[3]
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Ensure an eyewash station and safety shower are readily accessible.[7]
Storage Guidelines:
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Store in a cool, dry, well-ventilated area designated for flammable liquids.[7]
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Keep containers tightly closed when not in use.[7]
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Store away from heat, sparks, open flames, and other ignition sources.[3][7]
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Store separately from incompatible materials such as strong acids and oxidizing agents.[3]
References
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N,N-diisopropyl pentan-3-amine | CAS#:68714-10-3 - Chemsrc. [Link]
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N,N-Diisopropyl-3-pentylamine-d10 | 1346604-26-9 - Pharmaffiliates. [Link]
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N,N-dipropylpentanamide | C11H23NO - PubChem. [Link]
- Synthesize N, the method for N- diisopropylethylamine - Google P
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Safety Data Sheet: N,N-Diisopropylethylamine - Carl ROTH. [Link]
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Material Safety Data Sheet - N,N-Diisopropylethylamine - Cole-Parmer. [Link]
- Preparation method of N,N-diisopropylethylamine - Eureka | P
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NN DIISOPROPYL EHTHYLAMINE FOR SYNTHESIS - SUDAN CHEMICAL. [Link]
Sources
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- 2. usbio.net [usbio.net]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. N,N-DIISOPROPYL-3-PENTYLAMINE | 68714-10-3 [chemicalbook.com]
- 5. carlroth.com:443 [carlroth.com:443]
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